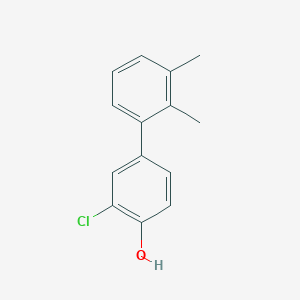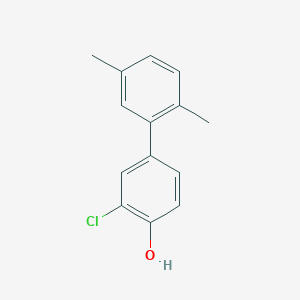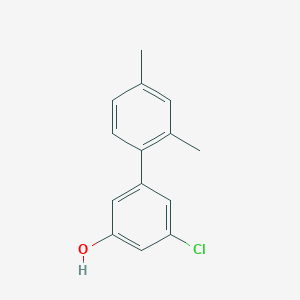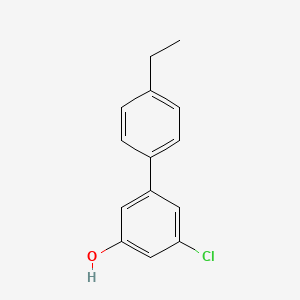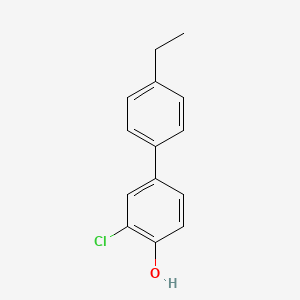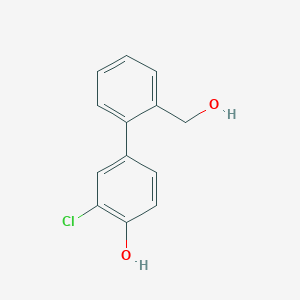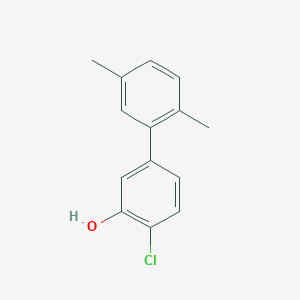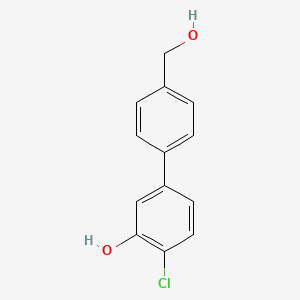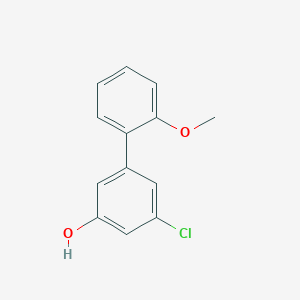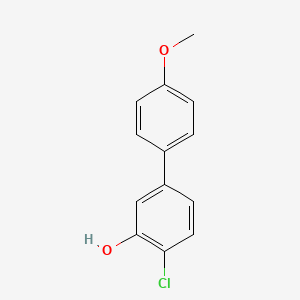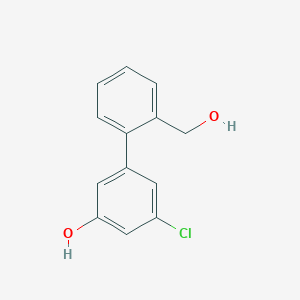
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% (abbreviated as 3C5H2MPP) is a chemical compound that is widely used in the scientific research field. It is a phenol compound with a molecular formula of C7H7ClO2. 3C5H2MPP is a colorless solid and has a melting point of around 98°C. It is soluble in water and alcohol, and is used in a variety of laboratory experiments and applications.
Mecanismo De Acción
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is believed to act by inhibiting the synthesis of proteins and nucleic acids. It is thought to do this by binding to and blocking the active sites of certain enzymes involved in the synthesis of these molecules. This inhibition of protein and nucleic acid synthesis is believed to be responsible for the biological effects of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antimalarial activities. It has also been found to have antioxidant, anti-angiogenic, and anti-apoptotic activities. In addition, it has been found to have some cytotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its stability and solubility in water and alcohol. It is also relatively inexpensive and readily available. However, it has some limitations. It is toxic and can cause skin irritation, so it must be handled with care. In addition, it can be difficult to obtain pure samples of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%, as it is often contaminated with other compounds.
Direcciones Futuras
The potential applications of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% are still being explored. Future research could focus on its use in the synthesis of other important compounds, such as antibiotics and antiviral agents. It could also be used to study the mechanism of action of other compounds, such as antibiotics and antifungals. In addition, further research could be conducted to explore the potential of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% as a therapeutic agent for various diseases. Finally, further research could be conducted to improve the purification and stability of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%.
Métodos De Síntesis
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% can be synthesized through a reaction between 2-hydroxymethylphenol and chloroacetic acid in an acidic medium. The reaction occurs in a two-step process, first forming the intermediate 2-chloro-5-(2-hydroxymethylphenyl)phenol, which then undergoes further chlorination to form 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%. This reaction is carried out in an aqueous solution of hydrochloric acid at a temperature of around 80°C.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is widely used in scientific research applications. It has been used in the synthesis of several important compounds, such as the antifungal agent ciclopirox, the antimalarial agent artemisinin, and the anti-inflammatory agent ibuprofen. It has also been used in the synthesis of several other compounds, such as the antifungal agent miconazole, the anti-inflammatory agent naproxen, and the anticonvulsant drug phenytoin.
Propiedades
IUPAC Name |
3-chloro-5-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCKXZXXFYUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685876 |
Source


|
| Record name | 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261955-27-4 |
Source


|
| Record name | 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

